

Isotopic Composition and Stability of Tungsten: A Technical Guide

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Compound of Interest

Compound Name: Tungsten (W)

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This technical guide provides a comprehensive overview of the isotopic composition and stability of the element **tungsten (W)**. It is intended to serve as a detailed resource, summarizing key data and outlining the experimental methodologies used for isotopic analysis. This document delves into the naturally occurring and synthetic isotopes of tungsten, their relative abundances, and their decay characteristics. Furthermore, it details the principles and protocols of the primary analytical techniques employed for the precise measurement of tungsten isotopic ratios.

Isotopic Abundance and Stability of Tungsten

Tungsten (atomic number 74) is composed of five naturally occurring isotopes. Four of these are considered stable, while one is a radioisotope with an exceptionally long half-life.^{[1][2]} In addition to these, a significant number of artificial radioisotopes have been synthesized and characterized.^{[3][4]}

Naturally Occurring Isotopes

The standard atomic weight of tungsten is 183.84(1) u.^[4] The isotopic composition of naturally occurring tungsten is a blend of five isotopes. While ¹⁸⁰W is technically radioactive, its half-life is so long that for most practical purposes, it can be considered stable.^[1] The other four naturally occurring isotopes are observationally stable, though they are theoretically capable of alpha decay.^{[1][4]}

Table 1: Naturally Occurring Isotopes of Tungsten

Isotope	Atomic Mass (u)	Natural Abundance (%)	Half-life (t _{1/2})	Decay Mode	Daughter Product
180W	179.94671	0.12	1.8 x 10 ¹⁸ years	α	176Hf
182W	181.948204	26.50	Stable	-	-
183W	182.950223	14.31	Stable	-	-
184W	183.950931	30.64	Stable	-	-
186W	185.95436	28.43	Stable	-	-

Data sourced
from multiple
references.[\[1\]](#)

[\[3\]](#)[\[5\]](#)

Synthetic Radioisotopes

Beyond its natural isotopes, 34 artificial radioisotopes of tungsten have been identified.[\[3\]](#) These isotopes are produced through nuclear reactions and exhibit a wide range of half-lives, from milliseconds to days. The most stable of these synthetic isotopes are detailed in the table below.

Table 2: Most Stable Synthetic Radioisotopes of Tungsten

Isotope	Half-life (t1/2)	Decay Mode
181W	121.2 days	ϵ
185W	75.1 days	β^-
188W	69.4 days	β^-
178W	21.6 days	ϵ
187W	23.72 hours	β^-
Data sourced from multiple references. [1] [3] [4]		

Experimental Determination of Isotopic Composition

The precise measurement of tungsten's isotopic composition is predominantly achieved through mass spectrometry techniques. The two primary methods employed are Thermal Ionization Mass Spectrometry (TIMS) and, to a lesser extent, Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[\[6\]](#)[\[7\]](#)

Experimental Protocol: Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly precise method for determining isotopic ratios.[\[8\]](#)[\[9\]](#) The general workflow involves several key stages from sample preparation to data acquisition.

2.1.1. Sample Preparation and Chemical Separation

For accurate isotopic analysis of tungsten from geological or other complex matrices, a crucial initial step is the chemical separation and purification of tungsten.[\[6\]](#)[\[9\]](#) This is often accomplished using anion-exchange chromatography.

- Objective: To isolate tungsten from the sample matrix and remove elements that could cause isobaric interferences.
- Procedure:

- The sample is dissolved, typically using a mixture of acids.
- A two-stage chromatographic method is often employed. In the first stage, elements such as Titanium (Ti), Zirconium (Zr), Hafnium (Hf), and **Tungsten (W)** are collectively separated from the bulk sample matrix using an anion exchange resin (e.g., AG1-X8).[6]
- Subsequent chromatographic steps are then used to specifically isolate and purify the tungsten fraction.

2.1.2. Filament Loading and Ionization

The purified tungsten sample is then loaded onto a metal filament for analysis in the TIMS instrument.

- Filament Material: Rhenium (Re) or Tantalum (Ta) filaments are commonly used.[8][9]
- Loading Procedure:
 - Filaments are outgassed at high temperatures (e.g., 4.5 A for at least 48 hours) prior to loading to remove any contaminants.[8]
 - The tungsten sample, typically in an HCl matrix, is loaded onto the filament.[8]
 - The filament is briefly heated to a dull glow to dry the sample.[8]
 - To enhance the ionization of tungsten, an activator solution (e.g., containing Lanthanum and Gadolinium) may be added to the sample on the filament.[8]

2.1.3. Mass Spectrometric Analysis

The loaded filament is inserted into the ion source of the TIMS instrument.

- Ionization: The filament is heated to a high temperature (typically 1350–1400 °C), causing the tungsten to ionize, often as a negative oxide ion (WO₃⁻).[6][9]
- Mass Separation: The generated ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.[9]

- Detection: The separated ion beams are collected by a series of Faraday cups, and their intensities are measured to determine the isotopic ratios.[9]
- Data Acquisition: Data is typically collected in blocks of multiple integrations. Between blocks, baseline measurements and ion beam refocusing are performed to ensure accuracy. [6]

2.1.4. Data Correction

Raw data from the TIMS analysis requires correction for instrumental mass fractionation and potential isobaric interferences.

- Oxygen Isotope Correction: Since tungsten is often analyzed as WO_3^- , variations in the natural isotopes of oxygen (^{16}O , ^{17}O , ^{18}O) must be accounted for.[10] Some advanced methods involve simultaneously monitoring oxygen isotope ratios to apply a per-integration correction.[10]
- Double Spike Technique: For the highest precision measurements, a "double spike" method can be used. This involves adding a known amount of an artificially enriched mixture of two tungsten isotopes (e.g., ^{180}W and ^{183}W) to the sample before analysis. This allows for a more robust correction of instrumental mass fractionation.[11]



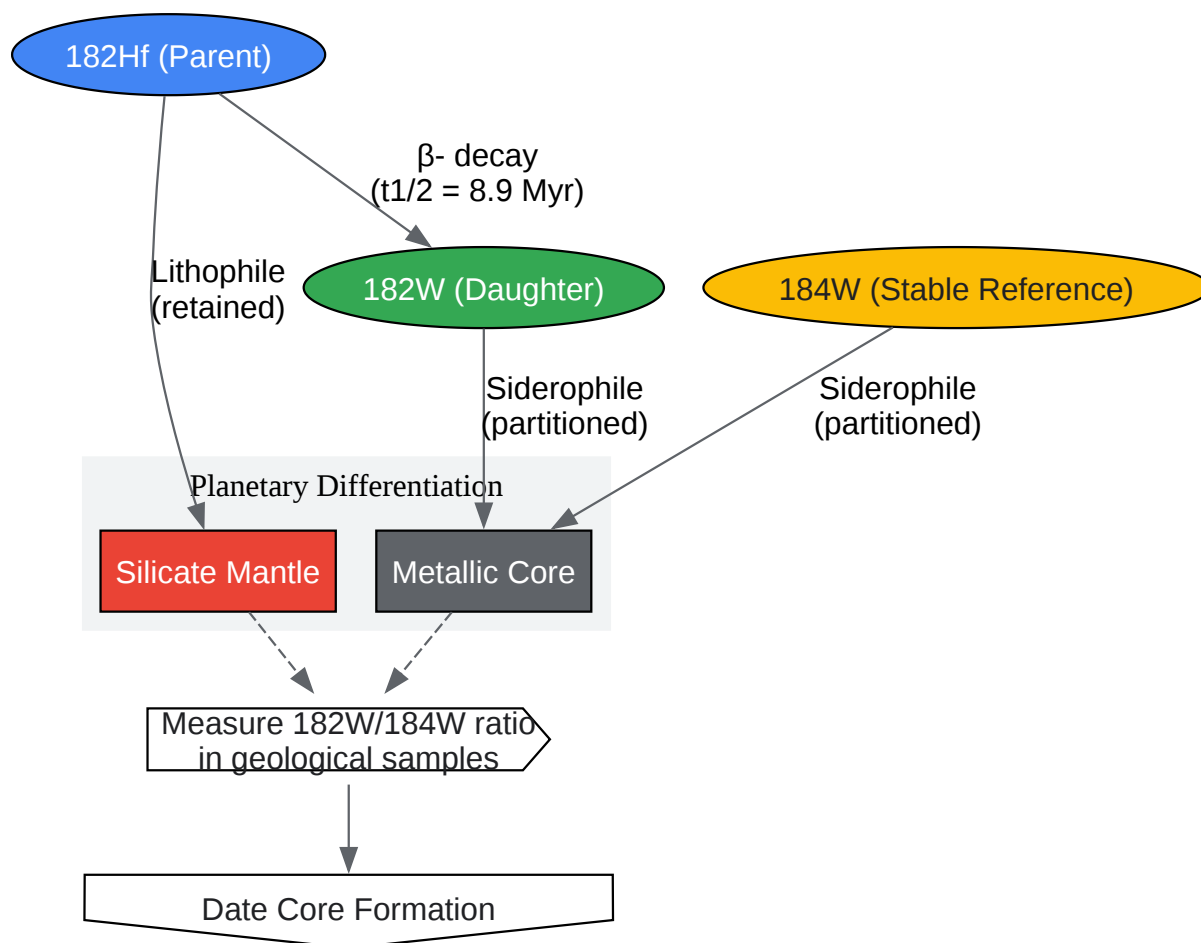
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Workflow for Tungsten Isotopic Analysis by TIMS.

Applications in Geochronology: The ^{182}Hf - ^{182}W System

Variations in the isotopic composition of tungsten, particularly the abundance of ^{182}W , serve as a powerful tool in geochemistry and cosmochemistry. The ^{182}Hf - ^{182}W radiometric dating system is especially significant for studying the early history of the solar system.^[8]

- Principle: This chronometer is based on the beta decay of the short-lived hafnium isotope, ^{182}Hf , to the stable tungsten isotope, ^{182}W , with a half-life of 8.9 million years.^{[8][12]}
- Application: During the formation of planetary bodies, hafnium (a lithophile element) remained in the silicate mantle, while tungsten (a moderately siderophile element) preferentially partitioned into the metallic core.^[12] This chemical fractionation of the parent (Hf) and daughter (W) elements allows the ^{182}Hf - ^{182}W system to be used to date the timing of planetary core formation.^{[8][12]} By measuring the $^{182}\text{W}/^{184}\text{W}$ ratio in meteorites and terrestrial and lunar rocks, scientists can constrain the timelines of accretion and differentiation of planetary bodies in the early solar system.^{[12][13][14]}



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